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Introduction:

Aurora A kinase, a key regulator of mitotic progression, is a validated therapeutic target in

oncology. However, the development of resistance to Aurora A inhibitors, such as Alisertib

(MLN8237), remains a significant clinical challenge. The advent of CRISPR-Cas9 technology

has provided a powerful tool for genome-wide loss-of-function screens, enabling the unbiased

identification of genes and pathways that mediate drug resistance. This application note details

the use of CRISPR-Cas9 screening to elucidate mechanisms of resistance to Aurora A
inhibitor 2 and provides comprehensive protocols for key experimental procedures. A pivotal

study by Chen et al. (2021) utilized a focused CRISPR/Cas9 library to screen for kinases

whose depletion sensitizes breast cancer cells to the Aurora-A inhibitor alisertib, identifying

Haspin (GSG2) as a top synthetic lethal target[1][2].

Data Presentation
Table 1: Summary of Genes Identified in a CRISPR-Cas9 Screen for Synthetic Lethality with

Alisertib in Breast Cancer Cells
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Gene Symbol Gene Name
Score (Log2 Fold
Change)

Function

GSG2 Haspin -2.5

Serine/threonine

kinase,

phosphorylates

Histone H3 at

Threonine 3 (H3T3ph)

BUB1B

BUB1 Mitotic

Checkpoint

Serine/Threonine

Kinase B

-2.2
Mitotic checkpoint

protein

AURKB Aurora Kinase B -2.0

Serine/threonine

kinase, component of

the chromosomal

passenger complex

PLK1 Polo-Like Kinase 1 -1.8

Serine/threonine

kinase, key regulator

of mitosis

CHEK1 Checkpoint Kinase 1 -1.7

Serine/threonine

kinase, involved in

DNA damage

response

TTK TTK Protein Kinase -1.6
Mitotic checkpoint

kinase

Data adapted from the CRISPR/Cas9 screen conducted by Chen et al. (2021) in MDA-MB-231

breast cancer cells treated with Alisertib. The score represents the depletion of sgRNAs

targeting the indicated gene in the Alisertib-treated population compared to the control,

indicating a synthetic lethal interaction.

Table 2: Quantitative Validation of CRISPR Screen Hit (Haspin/GSG2)
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Cell Line Treatment
IC50 of Alisertib
(nM)

Fold-Sensitization

MDA-MB-231 (Wild-

type)
Control 150 -

MDA-MB-231 (GSG2

knockout)
- 50 3.0

MDA-MB-231 (Wild-

type)

CHR-6494 (Haspin

inhibitor)
75 2.0

This table summarizes the increased sensitivity to Alisertib upon genetic knockout or chemical

inhibition of the top screen hit, Haspin (GSG2).

Signaling Pathways and Experimental Workflows
Signaling Pathway of Aurora A and Haspin in Mitosis
The identified synthetic lethal interaction between Aurora A and Haspin highlights a critical

interplay in mitotic regulation. Both kinases are essential for proper chromosome segregation.

Aurora A functions at the centrosomes and spindle poles, while Haspin phosphorylates histone

H3 at threonine 3 (H3T3ph), which is crucial for the recruitment of the chromosomal passenger

complex (CPC), including Aurora B, to the centromeres.[3]
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Caption: Aurora A and Haspin signaling pathway in mitosis.

Experimental Workflow for CRISPR-Cas9 Screening
The overall workflow for identifying genes that confer resistance to Aurora A inhibitor 2
involves several key steps, from library transduction to hit validation.
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Caption: CRISPR-Cas9 screening workflow.
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Logical Relationship of Findings
The findings from the CRISPR screen and subsequent validation experiments establish a clear

logical connection between the initial unbiased screen and the identification of a novel

therapeutic strategy.

Unbiased CRISPR-Cas9 Screen
with Aurora A Inhibitor 2

Identification of Negatively Selected Genes
(Synthetic Lethal Partners)

Top Hit: Haspin (GSG2)

Hypothesis: Inhibition of Haspin will
sensitize cells to Aurora A inhibitors

Validation:
- Generate GSG2 Knockout Cells

- Assess sensitivity to Aurora A inhibitor

Validation:
- Use Haspin specific inhibitor (CHR-6494)

- Assess synergistic effects

Conclusion: Dual inhibition of Aurora A and
Haspin is a promising therapeutic strategy
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Caption: Logical flow of the research findings.

Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout
Screen
This protocol outlines the steps for performing a pooled CRISPR-Cas9 knockout screen to

identify genes whose loss-of-function confers resistance or sensitivity to Aurora A inhibitor 2.

Materials:

Human cancer cell line (e.g., MDA-MB-231)

Lentiviral sgRNA library (e.g., human kinome library)

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

HEK293T cells

Transfection reagent (e.g., Lipofectamine 3000)

Polybrene

Puromycin

Aurora A inhibitor 2 (e.g., Alisertib)

DMSO (vehicle control)

Genomic DNA extraction kit

PCR primers for sgRNA amplification

Next-generation sequencing platform

Procedure:
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Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and

packaging plasmids. Harvest the virus-containing supernatant 48 and 72 hours post-

transfection.

Lentiviral Titer Determination: Determine the viral titer to ensure a low multiplicity of infection

(MOI) of 0.3-0.5 for the screen.

Transduction of Target Cells: Transduce the cancer cells with the lentiviral sgRNA library at

the predetermined MOI in the presence of polybrene (8 µg/mL).

Antibiotic Selection: 24 hours post-transduction, select for successfully transduced cells by

adding puromycin to the culture medium. The concentration of puromycin should be

determined beforehand with a kill curve.

Drug Treatment: After selection, split the cell population into two groups: one treated with a

sub-lethal dose of Aurora A inhibitor 2 and the other with DMSO as a control.

Cell Passaging and Harvesting: Passage the cells every 3-4 days for a total of 14-21 days,

maintaining a sufficient number of cells to ensure library representation. Harvest cell pellets

at each passage for genomic DNA extraction.

Genomic DNA Extraction and sgRNA Amplification: Extract genomic DNA from the harvested

cells. Amplify the integrated sgRNA sequences using PCR with primers flanking the sgRNA

cassette.

Next-Generation Sequencing and Data Analysis: Sequence the amplified sgRNA libraries.

Use bioinformatics tools like MAGeCK to analyze the sequencing data and identify sgRNAs

that are significantly depleted or enriched in the drug-treated population compared to the

control.[4]

Protocol 2: Validation of Screen Hits by Western Blot
This protocol describes how to validate the knockout of a candidate gene (e.g., Haspin/GSG2)

at the protein level.

Materials:
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Wild-type and CRISPR-knockout cancer cells

RIPA lysis buffer

Protease and phosphatase inhibitor cocktails

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-Haspin, anti-GAPDH)

HRP-conjugated secondary antibody

ECL chemiluminescence substrate

Procedure:

Cell Lysis: Lyse wild-type and knockout cells in RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE

by adding Laemmli sample buffer and boiling for 5 minutes.

SDS-PAGE and Western Blotting: Separate the protein lysates on an SDS-PAGE gel and

transfer the proteins to a PVDF membrane.

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-Haspin, 1:1000 dilution)
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overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-

conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

Detection: Wash the membrane again and detect the protein bands using an ECL substrate

and an imaging system. Use GAPDH as a loading control.

Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the sensitivity of cells to Aurora A inhibitor 2 after the knockout

of a candidate gene.

Materials:

Wild-type and knockout cancer cells

96-well plates

Aurora A inhibitor 2 (serial dilutions)

MTT solution (5 mg/mL in PBS)

DMSO

Procedure:

Cell Seeding: Seed wild-type and knockout cells in 96-well plates at an appropriate density

(e.g., 5,000 cells/well) and allow them to adhere overnight.

Drug Treatment: Treat the cells with a serial dilution of Aurora A inhibitor 2 for 72 hours.

MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the cell viability as a percentage of the control (DMSO-treated cells)

and determine the IC50 values.

Protocol 4: Co-Immunoprecipitation (Co-IP)
This protocol is for investigating the interaction between Aurora A and a protein hit from the

CRISPR screen.

Materials:

Cancer cells (e.g., expressing tagged versions of the proteins of interest)

Co-IP lysis buffer (non-denaturing)

Protease and phosphatase inhibitor cocktails

Antibody for immunoprecipitation (e.g., anti-FLAG for a FLAG-tagged protein)

Control IgG

Protein A/G magnetic beads

Wash buffer

Elution buffer

Laemmli sample buffer

Procedure:

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to

reduce non-specific binding.

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody or control IgG

overnight at 4°C.
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Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at

4°C to capture the antibody-protein complexes.

Washing: Wash the beads several times with wash buffer to remove non-specifically bound

proteins.

Elution: Elute the protein complexes from the beads using elution buffer or by boiling in

Laemmli sample buffer.

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies

against the bait and potential interacting proteins.[5]

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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